molecular formula C17H19NO B263654 N-benzyl-4-isopropylbenzamide

N-benzyl-4-isopropylbenzamide

Cat. No.: B263654
M. Wt: 253.34 g/mol
InChI Key: ZNUYJGXLVGIPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-isopropylbenzamide is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a propan-2-yl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-isopropylbenzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the reaction can be performed using diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Another method involves the Friedel–Crafts acylation of activated benzene rings in the presence of polyphosphoric acid . This reaction is typically performed with carboxylic acid chlorides or anhydrides, and it provides aromatic ketones in good yields.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-isopropylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamines and benzyl alcohols.

    Substitution: Halogenated or nitrated benzamides.

Mechanism of Action

The mechanism of action of N-benzyl-4-isopropylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism . The compound binds to the allosteric site of the enzyme, enhancing its catalytic activity and thereby exerting hypoglycemic effects.

Comparison with Similar Compounds

N-benzyl-4-isopropylbenzamide can be compared with other benzamide derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-benzyl-4-propan-2-ylbenzamide

InChI

InChI=1S/C17H19NO/c1-13(2)15-8-10-16(11-9-15)17(19)18-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,18,19)

InChI Key

ZNUYJGXLVGIPMH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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